molecular formula C23H20N2O B064809 (1-Trityl-1h-imidazol-5-yl)methanol CAS No. 172498-89-4

(1-Trityl-1h-imidazol-5-yl)methanol

Cat. No. B064809
M. Wt: 340.4 g/mol
InChI Key: UZFZFGRYJBNHFZ-UHFFFAOYSA-N
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Description

The introduction to “(1-Trityl-1H-imidazol-5-yl)methanol” revolves around its significance in organic chemistry, especially in the synthesis and application of imidazole derivatives. Imidazole derivatives are crucial due to their wide range of applications in chemical and pharmaceutical industries.

Synthesis Analysis

Imidazole derivatives, such as “(1-Trityl-1H-imidazol-5-yl)methanol”, can be synthesized through various methods. For instance, (1-Methyl-1H-imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Molecular Structure Analysis

The molecular structure of imidazole derivatives plays a crucial role in their chemical behavior and properties. For instance, in the title compound C9H10N2O, the imidazo[1,2-a]pyridine moiety is approximately planar, and the methanol group is nearly perpendicular to its mean plane (Elaatiaoui, Koudad, Saddik, Benchat, & El Ammari, 2014).

Chemical Reactions and Properties

Chemical reactions involving imidazole derivatives depend on their functional groups and molecular structure. For instance, 2,4,5-triaryl-4,5-dihydro-1H-imidazoles can be formed from aryl aldehydes under specific conditions (Fernandes, Horn, Howie, Schripsema, Skakle, & Wardell, 2007).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : A related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, was synthesized through a multi-step process from 1-acetyladamantane, which could be relevant for synthesizing variants of (1-Trityl-1H-imidazol-5-yl)methanol. This process showed moderate-to-excellent yields over several steps, offering insights into complex synthesis procedures for related compounds (Gaynor, McIntyre, & Creutz, 2023).

Potential Applications in Chemistry and Pharmacology

  • Precursor to Chelating Ligands : The derivatives of compounds similar to (1-Trityl-1H-imidazol-5-yl)methanol can serve as precursors in the synthesis of biomimetic chelating ligands, which are crucial in many biochemical and pharmacological applications (Gaynor et al., 2023).
  • Imidazole Derivatives : Research on imidazole derivatives, like (1-Methyl-1H-imidazol-2-yl) methanol, has shown these compounds can act as masked forms of the carbonyl group, potentially applicable in various organic synthesis and pharmaceutical contexts (Ohta et al., 1987).

Novel Chemical Reactions and Synthesis

  • Formation of Imidazoles : A study on the formation of 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes presents a method that could be applicable for the synthesis or transformation of compounds like (1-Trityl-1H-imidazol-5-yl)methanol (Fernandes et al., 2007).
  • Nucleophilicity in Imidazoles : A study on the nucleophilicity of nitrogen atoms in imidazoles and their reactions in creating new derivatives provides insights into potential reactions and modifications of (1-Trityl-1H-imidazol-5-yl)methanol (Galli et al., 2019).

Catalysis and Chemical Reactions

  • Catalysis Using Imidazole-Based Molecules : Research into the use of imidazole-based molecules, like (1-Trityl-1H-imidazol-5-yl)methanol, for corrosion inhibition of carbon steel in acidic mediums has shown promising results, indicating potential applications in material science and industrial processes (Costa et al., 2021).

Application in Material Science

  • Metal-Organic Frameworks : The reaction of imidazole compounds with metal nitrates in different solvents, like methanol, has been explored to create metal-organic frameworks, which could potentially be applicable for (1-Trityl-1H-imidazol-5-yl)methanol in creating novel materials (Fan et al., 2003).

properties

IUPAC Name

(3-tritylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c26-17-22-16-24-18-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFZFGRYJBNHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593621
Record name [1-(Triphenylmethyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Trityl-1h-imidazol-5-yl)methanol

CAS RN

172498-89-4
Record name [1-(Triphenylmethyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172498-89-4
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